molecular formula C20H16ClN5O B10918770 N-(5-chloropyridin-2-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918770
M. Wt: 377.8 g/mol
InChI Key: FIYAYXYYSZNONZ-UHFFFAOYSA-N
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Description

N~4~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 5-chloro-2-pyridyl group, an ethyl group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the 5-Chloro-2-Pyridyl Group: This step involves the substitution reaction where a 5-chloro-2-pyridyl group is introduced to the core structure.

    Addition of the Ethyl and Phenyl Groups: These groups are typically introduced through alkylation and arylation reactions, respectively.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may result in various substituted analogs.

Scientific Research Applications

N~4~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinolines: These compounds share a similar core structure but differ in the substituents attached to the core.

    Thiazolopyridines: These compounds have a thiazole ring fused to a pyridine ring, offering different chemical properties.

    Imidazopyridines: These compounds contain an imidazole ring fused to a pyridine ring and are known for their diverse biological activities.

Uniqueness

N~4~-(5-CHLORO-2-PYRIDYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which impart distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16ClN5O/c1-2-26-19-16(12-23-26)15(10-17(24-19)13-6-4-3-5-7-13)20(27)25-18-9-8-14(21)11-22-18/h3-12H,2H2,1H3,(H,22,25,27)

InChI Key

FIYAYXYYSZNONZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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